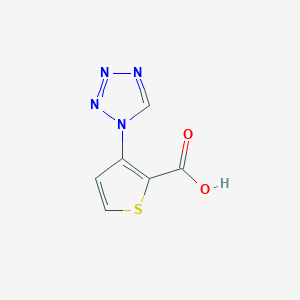

3-(1H-1,2,3,4-tetrazol-1-yl)thiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

3-(tetrazol-1-yl)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2S/c11-6(12)5-4(1-2-13-5)10-3-7-8-9-10/h1-3H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMLXLTOFAKJSEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1N2C=NN=N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3,4-tetrazol-1-yl)thiophene-2-carboxylic acid typically involves the cycloaddition of azides with nitriles. One common method includes the reaction of thiophene-2-carboxylic acid with sodium azide in the presence of a suitable catalyst under controlled temperature conditions . Another approach involves the use of triethyl orthoformate and sodium azide to form the tetrazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are potential methods to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3,4-tetrazol-1-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 3-(1H-1,2,3,4-tetrazol-1-yl)thiophene-2-carboxylic acid exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anti-inflammatory Properties

In addition to antimicrobial effects, some studies have suggested that this compound may possess anti-inflammatory properties. It has been evaluated in models of inflammation and has shown promise in reducing inflammatory markers .

Cancer Research

The compound's ability to interact with biological systems has led to investigations into its potential as an anticancer agent. Preliminary studies suggest that it may induce apoptosis in cancer cells through specific pathways, although more research is needed to confirm these findings and elucidate the mechanisms involved .

Materials Science

Organic Electronics

this compound has been studied for its applications in organic semiconductors. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound can enhance charge transport properties when integrated into device architectures .

Polymer Chemistry

This compound can also serve as a building block for synthesizing novel polymers with tailored properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, which are crucial for various industrial applications .

Agricultural Chemistry

Pesticide Development

The potential of this compound in agriculture lies in its use as a scaffold for designing new pesticides. Its efficacy against specific plant pathogens has been documented, indicating that derivatives could be developed into effective fungicides or herbicides .

Case Studies

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3,4-tetrazol-1-yl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylate group, allowing it to interact with enzymes and receptors in a similar manner. This interaction can modulate biological pathways and lead to various therapeutic effects .

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The target compound’s tetrazole at C3 distinguishes it from analogs with tetrazole at C2. This positional variance may alter electronic distribution and intermolecular interactions.

- Methyl Substituents : The 4,5-dimethyl analog (224.24 Da) introduces steric hindrance, which could reduce enzymatic degradation but may also limit binding to flat receptor sites .

Functional Analog: Thiophene-Triazole Hybrids ()

Thiophene derivatives bearing 1,2,4-triazole moieties (e.g., compounds 19b , 19c ) exhibit potent anticancer and antibacterial activity. For example:

- Compound 19b : IC₅₀ = 1.2 μM (vs. doxorubicin IC₅₀ = 2.5 μM) against MCF-7 breast cancer cells.

- Compound 19c : MIC = 4 μg/mL against E. coli (Gram-negative).

Comparison with Tetrazole Analogs :

- Bioisosteric Replacement : Tetrazole (5-membered, 4N) vs. triazole (5-membered, 3N) may alter hydrogen-bonding capacity and metabolic stability. Tetrazoles are more acidic (pKa ~4.9), enhancing solubility in physiological conditions .

Pharmacological Context: Tetrazole-Containing Drugs ()

Complex tetrazole derivatives, such as (2R)-2-{(R)-2-(1H-tetrazol-1-yl)acetamidomethyl}-5-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid , highlight the therapeutic relevance of tetrazoles in drug design. These molecules leverage tetrazole’s bioisosteric properties to mimic carboxylate groups while improving stability. However, their structural complexity contrasts with the simplicity of 3-(1H-tetrazol-1-yl)thiophene-2-carboxylic acid, which may lack the multifunctional groups required for broad-spectrum activity .

Biological Activity

3-(1H-1,2,3,4-tetrazol-1-yl)thiophene-2-carboxylic acid is a heterocyclic compound that combines a tetrazole ring with a thiophene structure. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

IUPAC Name: 3-(tetrazol-1-yl)thiophene-2-carboxylic acid

Molecular Formula: C6H4N4O2S

Molecular Weight: 196.19 g/mol

CAS Number: 1049874-37-4

The compound features a tetrazole ring, which is known for its bioisosteric properties, allowing it to mimic carboxylic acids in biological systems. The structural attributes contribute to its solubility and potential permeability across cellular membranes .

Tetrazoles are recognized as nonclassical bioisosteres of carboxylic acids due to their similar pKa values. This similarity may allow this compound to interact with biological targets similarly to traditional carboxylic acids. The compound's lipid solubility suggests it could easily penetrate cell membranes, influencing various cellular functions including signaling pathways and gene expression .

Pharmacological Applications

The compound has been explored for its potential as a pharmaceutical intermediate. Its ability to act as a bioisostere may enhance the pharmacokinetic profiles of drug candidates derived from it. This property is particularly relevant in the design of drugs targeting complex diseases such as cancer .

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds with similar structures:

These findings highlight the potential for this compound in drug development.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(1H-1,2,3,4-tetrazol-1-yl)thiophene-2-carboxylic acid?

Answer:

The synthesis typically involves two key steps: (1) functionalization of the thiophene ring and (2) introduction of the tetrazole moiety. A common approach is the cycloaddition reaction between nitriles and sodium azide in the presence of zinc salts to form the tetrazole ring . For example, reacting 3-aminothiophene-2-carboxylic acid with nitriles under acidic conditions can yield the tetrazole derivative. Alternatively, microwave-assisted methods may enhance reaction efficiency and regioselectivity . Purity optimization often requires column chromatography or recrystallization, with analytical HPLC used for validation .

Basic: How should researchers characterize the structural and electronic properties of this compound?

Answer:

- X-ray crystallography is critical for confirming the regiochemistry of the tetrazole substituent and assessing planarity of the thiophene-tetrazole system .

- Solid-state 13C NMR can identify atropisomerism or rotational barriers in derivatives .

- FTIR and UV-Vis spectroscopy reveal electronic interactions between the tetrazole (electron-withdrawing) and thiophene-carboxylic acid groups, which influence reactivity .

- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Advanced: How do structural modifications at the thiophene or tetrazole moieties affect biological activity?

Answer:

Evidence from analogous thiophene-tetrazole derivatives highlights:

- Positional effects : Derivatives with substituents at the thiophene C5 position (e.g., 4-chlorophenyl) show enhanced anticancer activity compared to unsubstituted analogs .

- Tetrazole substitution : Replacing the carboxylic acid with a methyl ester reduces solubility but improves cell membrane permeability .

- Heterocyclic fusion : Iodolactonization of alkynyl-thiophene precursors (e.g., forming thienopyranones) introduces steric constraints that modulate target binding .

| Modification | Biological Impact | Reference |

|---|---|---|

| C5 4-chlorophenyl substitution | 2–3× higher cytotoxicity vs. doxorubicin | |

| Thienopyranone fusion | Improved selectivity for bacterial targets |

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

Discrepancies often arise from:

- Solubility variability : Use standardized DMSO stock solutions (e.g., 10 mM) with sonication to ensure homogeneity .

- Assay interference : The tetrazole moiety can chelate metal ions in cell culture media, artificially inflating cytotoxicity. Include control experiments with metal additives (e.g., Zn²⁺) .

- Metabolic instability : Perform stability assays in PBS and liver microsomes to identify degradation products .

Basic: What are the key solubility and stability considerations for experimental handling?

Answer:

- Solubility : The compound is sparingly soluble in water (<1 mg/mL) but dissolves in polar aprotic solvents (DMSO, DMF) .

- pH sensitivity : The carboxylic acid group (pKa ~2.5) protonates under acidic conditions, reducing solubility. Buffered solutions (pH 7.4) are recommended for biological assays .

- Light sensitivity : Thiophene derivatives degrade under UV light; store in amber vials at –20°C .

Advanced: What computational strategies optimize synthesis and target binding?

Answer:

- DFT calculations predict regioselectivity in cycloaddition reactions (e.g., favoring 1H-tetrazole over 2H-tautomers) .

- Molecular docking with bacterial enoyl-ACP reductase (FabI) identifies key hydrogen bonds between the tetrazole and active-site residues (e.g., Tyr156) .

- QSAR models correlate logP values of derivatives (range: 1.8–3.2) with antibacterial EC50 .

Advanced: How can regioselectivity challenges in tetrazole-thiophene coupling be addressed?

Answer:

- Catalytic systems : ZnCl2 or CuI improves yield in Huisgen cycloaddition by stabilizing transition states .

- Microwave irradiation : Reduces side reactions (e.g., thiophene ring opening) and enhances regioselectivity for 1,4-disubstituted tetrazoles .

- Protecting groups : Temporarily esterify the carboxylic acid to prevent undesired coordination during synthesis .

Basic: What spectroscopic markers distinguish this compound from related analogs?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.